BenchChemオンラインストアへようこそ!

2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Lipophilicity Peptide Synthesis Building Block Selection

This racemic Boc-O-methyl-homoserine (CAS 1936090-77-5) is the optimal choice for achiral linker synthesis, fragment-based racemate screening libraries, and process development where chiral resolution follows downstream. Compared to Boc-Hse-OH, its 2-methoxy substituent eliminates a hydrogen-bond donor (2 vs. 3), mitigating on-resin aggregation in hydrophobic SPPS sequences and modulating logP (~0.57) for membrane-spanning peptide domains. Not a substitute for enantiopure L- (CAS 104839-08-9) or D-forms (CAS 2639370-73-1) in stereospecific GPCR campaigns. Verify racemic acceptability before purchase.

Molecular Formula C10H19NO5
Molecular Weight 233.264
CAS No. 1936090-77-5
Cat. No. B2927057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
CAS1936090-77-5
Molecular FormulaC10H19NO5
Molecular Weight233.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)OC
InChIInChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
InChIKeyVJDDIZFIHZRFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid (CAS 1936090-77-5): Procurement-Grade Overview for Peptide Building Block Selection


2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid (CAS 1936090-77-5) is a synthetic amino acid derivative of the Boc-protected O-methyl-homoserine class, with molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position and a methoxy substituent at the 2-position of the butanoic acid backbone. This CAS number designates the racemic or unspecified stereochemistry form, distinguishing it from the optically pure L-enantiomer (Boc-Hse(Me)-OH, CAS 104839-08-9) and D-enantiomer (CAS 2639370-73-1) . It is primarily utilized as a protected building block in Boc-based solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns requiring non-proteinogenic amino acid incorporation .

Why Generic Substitution of 2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid with In-Class Analogs Fails: Key Procurement Decision Factors


Substituting CAS 1936090-77-5 with an in-class alternative such as Boc-L-homoserine (Boc-Hse-OH, CAS 41088-86-2), Boc-Asp(OMe)-OH (CAS 59768-74-0), or Fmoc-O-methyl-L-homoserine (CAS 173212-86-7) alters critical molecular properties that directly impact synthetic outcomes. The O-methyl ether at the 2-position eliminates a hydrogen-bond donor present in Boc-Hse-OH, modulating lipophilicity (logP ~0.57 for the methyl ether versus logP ~0.69 for the hydroxyl analog) and side-chain reactivity . Changing the protecting group from Boc to Fmoc mandates entirely different SPPS resin cleavage protocols (acidolytic vs. basic) and orthogonal deprotection strategies, which can cascade into re-optimization of entire synthetic routes . The stereochemical identity further differentiates procurement choices: the racemic form (CAS 1936090-77-5) serves achiral or racemate-screening applications, whereas enantiopure L- or D-forms are required for stereospecific peptide design. The quantitative evidence below substantiates each differentiation dimension.

Quantitative Differentiation Evidence for 2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid vs. Closest Analogs


Lipophilicity Modulation: O-Methyl Ether vs. Free Hydroxyl — LogP Comparison with Boc-Hse-OH

The 2-methoxy substitution in the target compound increases calculated lipophilicity relative to the free carboxylic acid form but presents a nuanced differentiation versus Boc-Hse-OH (Boc-L-homoserine). The O-methyl ether eliminates one hydrogen-bond donor (the side-chain hydroxyl), altering solubility and membrane partitioning behavior. The (S)-enantiomer of the target compound (CAS 104839-08-9) has a reported logP of approximately 0.57, while Boc-Hse-OH (CAS 41088-86-2) has an ACD/LogP of 0.69 . Although these values are close, the key distinction lies in hydrogen-bond donor count: the target compound has two H-bond donors (carboxylic acid OH, carbamate NH) versus three for Boc-Hse-OH (additional side-chain OH), which can reduce undesired inter-chain aggregation during solid-phase peptide assembly [1]. This reduction in H-bond donor count is a class-level inference supported by the structural difference, though direct comparative aggregation data for this specific pair are not published.

Lipophilicity Peptide Synthesis Building Block Selection

Stereochemical Purity: Racemic CAS 1936090-77-5 vs. Enantiopure (S)-Form CAS 104839-08-9

The most consequential procurement differentiation for CAS 1936090-77-5 is its stereochemical identity as the racemic or unspecified-stereochemistry form, in contrast to the enantiopure (S)-enantiomer (CAS 104839-08-9). The (S)-enantiomer is certified by suppliers such as Watanabe Chemical Co. with HPLC purity ≥97% and enantiomeric impurity ≤0.5% [1]. CAS 1936090-77-5, as the racemic mixture, carries no such enantiomeric purity specification. For applications where the specific enantiomer is not critical—such as achiral intermediate synthesis, racemate library screening, or cost-sensitive scale-up where chiral resolution will be performed downstream—the racemic form may offer price advantages. However, for stereospecific peptide drug candidates, the enantiopure (S)-form (or D-form, CAS 2639370-73-1) is mandatory to avoid diastereomeric contamination. This distinction is a direct head-to-head difference in stereochemical specification driven by CAS registry assignment .

Stereochemistry Chiral Purity Racemic Synthesis

Positional Isomer Differentiation: 2-Methoxy-4-(Boc-amino)butanoic Acid vs. Boc-Asp(OMe)-OH — Functional Group and logP Divergence

A critical structural comparator is Boc-Asp(OMe)-OH (CAS 59768-74-0), which shares the molecular formula C10H17NO6 but differs in backbone oxidation state: it bears a 4-oxo (ketone) group in place of the target compound's 4-methylene unit, and the methoxy is esterified to the side-chain carboxyl rather than ether-linked at the 2-position. This positional isomerism produces a large lipophilicity difference: Boc-Asp(OMe)-OH has a calculated logP of −0.29 , versus approximately +0.57 for the target compound's (S)-enantiomer . The ΔlogP of ~0.86 units translates to roughly a 7-fold difference in octanol-water partition coefficient, meaning the target compound is substantially more lipophilic. Additionally, Boc-Asp(OMe)-OH contains a reactive β-keto ester moiety susceptible to nucleophilic attack and enolization, whereas the target compound's saturated 4-methylene ether is chemically inert under standard SPPS conditions. This functional group divergence directly impacts synthetic route design: the target compound is preferred when a chemically stable, lipophilic homoserine surrogate is needed; Boc-Asp(OMe)-OH is chosen when a reactive carbonyl handle for further derivatization is desired [1].

Positional Isomerism logP Peptide Building Block

Validated Biological Application: O-Methyl-L-homoserine in Angiotensin II Type I Antagonists with Quantitative pA2 Values

A peer-reviewed application demonstrates that O-methyl-L-homoserine [HSer(γ-OMe)], the deprotected amino acid derived from the target building block, can be incorporated at position 8 of angiotensin II (ANGII) analogs to produce type I antagonists. In a rat uterus bioassay, [Sar1,HSer(γ-OMe)8]ANGII exhibited antagonist activity with a pA2 value of 7.6, and [HSer(γ-OMe)8]ANGII showed a pA2 of 7.5 [1]. By comparison, the δ-methoxy-L-norvaline analog [Sar1,Nva(δ-OMe)8]ANGII had a lower pA2 of 7.1, and the des-amino derivative [Des1,HSer(γ-OMe)8]ANGII showed drastically reduced activity (pA2 < 6.0). This establishes that O-methyl-homoserine at position 8 confers specific, quantifiable antagonist potency that is sensitive to the N-terminal Sar residue and superior to the one-carbon-shorter norvaline analog. No comparator data are available for the free hydroxyl analog (homoserine) at position 8 in this specific assay system, but the structure-activity relationship (SAR) trend is clear: the O-methyl ether is a productive modification for antagonist activity [2]. This evidence directly supports procurement of the Boc-protected precursor for SAR exploration of ANGII-based therapeutics.

Angiotensin II Antagonists GPCR Pharmacology Peptide Drug Design

DCHA Salt Form Availability: Handling and Solubility Advantages for Boc-SPPS Workflows

The target compound is commercially supplied as the free acid (CAS 1936090-77-5 and CAS 104839-08-9) and as the dicyclohexylamine (DCHA) salt (CAS 349545-91-1). The DCHA salt provides a crystalline solid with a molecular weight of 414.58 g/mol, facilitating accurate weighing and improving storage stability compared to the hygroscopic free acid form . Sigma-Aldrich supplies Boc-Hse(Me)-OH DCHA (AldrichCPR CDS003915) as a solid for early discovery research . While both the free acid and DCHA salt are suitable for Boc-SPPS after neutralization, the DCHA salt is generally preferred for long-term storage and precise formulation due to reduced moisture sensitivity. This is a class-level inference: DCHA salts of Boc-amino acids are widely recognized to exhibit better handling characteristics than their free acid counterparts, though direct quantitative stability data (e.g., degradation rate constants) for this specific compound pair are not available in the public domain.

Salt Form DCHA Salt Solid-Phase Peptide Synthesis

Optimal Procurement Scenarios for 2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid Based on Quantitative Differentiation Evidence


Boc-SPPS of Hydrophobic Peptide Sequences Requiring Reduced On-Resin Aggregation

For solid-phase peptide synthesis of hydrophobic sequences where inter-chain hydrogen bonding on resin leads to poor coupling yields, the reduced H-bond donor count (2 vs. 3) of 2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid relative to Boc-Hse-OH may mitigate aggregation . The target compound's logP of ~0.57 positions it as moderately lipophilic, suitable for incorporation into membrane-spanning peptide domains without introducing the excessive polarity of Boc-Hse-OH or the carbonyl reactivity of Boc-Asp(OMe)-OH. Users should select the DCHA salt form (CAS 349545-91-1) for automated SPPS to ensure accurate gravimetric dispensing and long-term reagent stability .

Stereochemistry-Agnostic Intermediate Synthesis and Racemate Library Screening

When the target synthetic sequence does not require enantiopure building blocks—such as in the preparation of achiral linkers, racemic screening libraries for fragment-based drug discovery, or process development where chiral resolution follows a downstream step—the racemic form (CAS 1936090-77-5) is the appropriate procurement choice. This form may offer cost advantages over the enantiopure (S)-enantiomer (CAS 104839-08-9), which carries a premium for its certified enantiomeric purity ≥99.5% ee [1]. Researchers must verify that racemic material is acceptable for their specific synthetic route to avoid introducing diastereomeric mixtures into stereosensitive steps.

Angiotensin II Type I Antagonist SAR Programs and GPCR Peptide Ligand Design

Based on validated literature showing that O-methyl-L-homoserine at position 8 of angiotensin II analogs yields antagonist activity with pA2 values of 7.5–7.6 in rat uterus bioassays [2], the Boc-protected precursor (CAS 104839-08-9 for enantiopure L-form) is directly applicable to medicinal chemistry campaigns targeting the angiotensin II type I receptor. The quantitative SAR data—demonstrating a 0.5 log unit potency advantage over the corresponding Nva(δ-OMe) analog—provides a benchmark for iterative ligand optimization. Procurement of the L-enantiomer (rather than the D-form or racemate) is mandatory for these stereospecific GPCR applications.

Neoglycopeptide Synthesis via Chemoselective Glycosylation of Aminooxy-Functionalized Homoserine Derivatives

The homoserine scaffold of the target compound is a precursor for synthesizing N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an amino acid building block that enables chemoselective glycosylation at aminooxy side chains to generate neoglycopeptides [3]. This published synthetic route, achieving 35% overall yield from L-homoserine, validates the homoserine backbone as a versatile platform for constructing glycosylated peptide therapeutics. Procurement of the Boc-protected intermediate is the first step in accessing this class of neoglycopeptide building blocks, which cannot be replicated using Boc-Asp(OMe)-OH or Boc-Ser(Me)-OH due to their different backbone lengths and side-chain geometries.

Quote Request

Request a Quote for 2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.